
Hexadecyl morpholinium hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl morpholinium hydrogen phosphate is a chemical compound with the molecular formula C20H44NO5P and a molecular weight of 409.54 g/mol . This compound is known for its unique structure, which includes a morpholinium cation and a hydrogen phosphate anion. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexadecyl morpholinium hydrogen phosphate typically involves the reaction of hexadecylamine with morpholine and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Hexadecylamine} + \text{Morpholine} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl morpholinium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced morpholinium derivatives .
Applications De Recherche Scientifique
Hexadecyl morpholinium hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of hexadecyl morpholinium hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also affect various signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Hexadecyl morpholinium hydrogen phosphate can be compared with other similar compounds, such as:
Hexadecyl phosphocholine: Known for its use in treating leishmaniasis.
Hexadecyl trimethylammonium bromide: Commonly used as a surfactant.
Hexadecyl pyridinium chloride: Used in antimicrobial formulations.
Uniqueness: this compound stands out due to its unique combination of a morpholinium cation and a hydrogen phosphate anion, which imparts distinctive properties and applications .
Propriétés
Numéro CAS |
65151-45-3 |
|---|---|
Formule moléculaire |
C20H44NO5P |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);5H,1-4H2 |
Clé InChI |
FVJANLCBOOUXAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Numéros CAS associés |
65151-46-4 65151-45-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






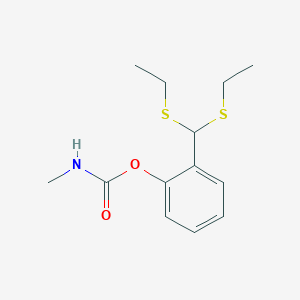
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)

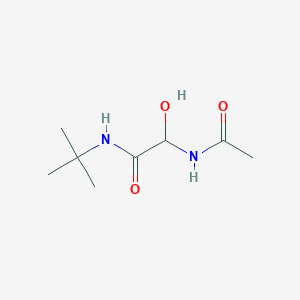
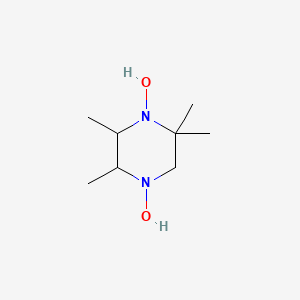
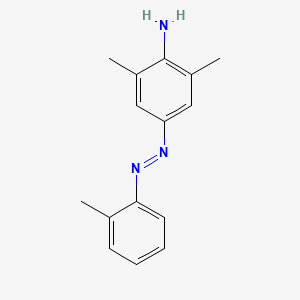

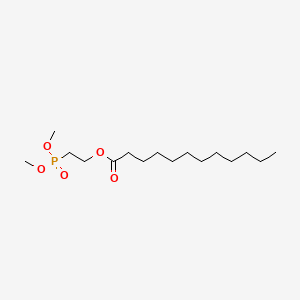
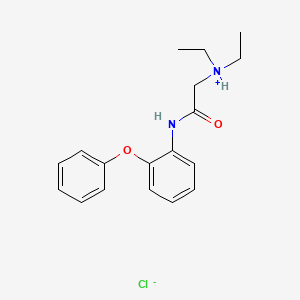
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
